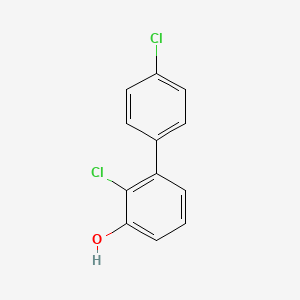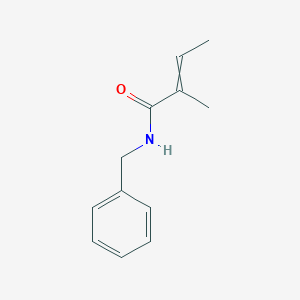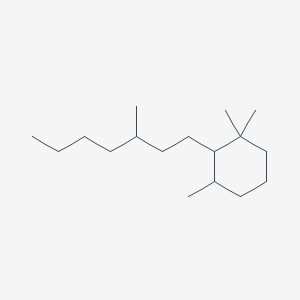![molecular formula C9H17N B14419660 2,5-Dimethyloctahydrocyclopenta[c]pyrrole CAS No. 87390-57-6](/img/structure/B14419660.png)
2,5-Dimethyloctahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom and four carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method is the Hantzsch synthesis, which involves the reaction between an α-haloketone and a β-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of pyrroles, including this compound, can be achieved through the fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures . These methods allow for the large-scale production of pyrroles with high efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while substitution reactions can produce N-alkyl or N-acyl derivatives .
Scientific Research Applications
2,5-Dimethyloctahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyloctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a similar structure but without the additional methyl groups.
Pyridine: Another aromatic heterocycle with a nitrogen atom, but with a six-membered ring structure.
Imidazole: A five-membered ring with two nitrogen atoms, offering different chemical properties and reactivity.
Uniqueness
2,5-Dimethyloctahydrocyclopenta[c]pyrrole is unique due to its specific substitution pattern and the presence of the octahydrocyclopenta ring, which imparts distinct chemical and physical properties compared to other pyrrole derivatives .
Properties
CAS No. |
87390-57-6 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,5-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-3-8-5-10(2)6-9(8)4-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
YQNVFEGSTATSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CN(CC2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


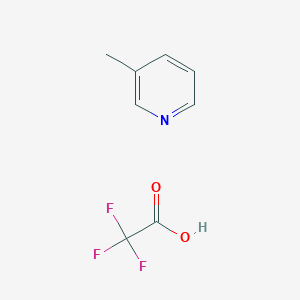
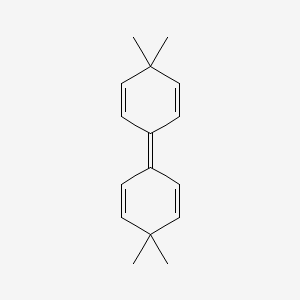
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
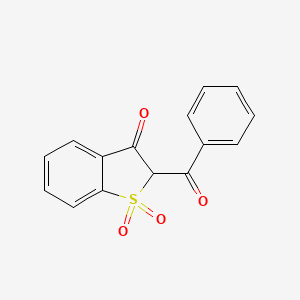
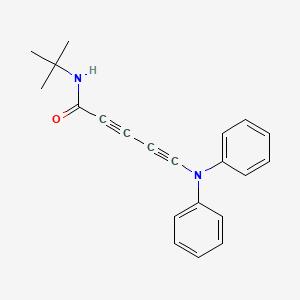

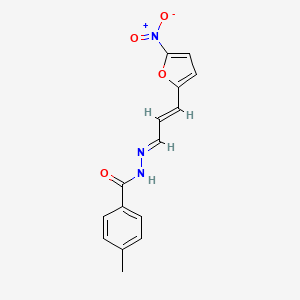

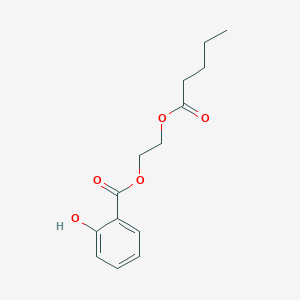
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
